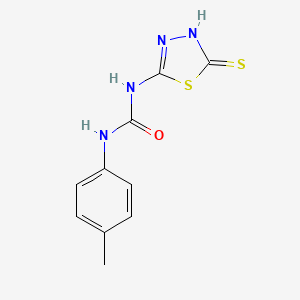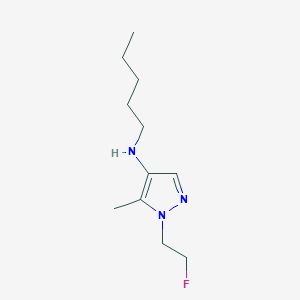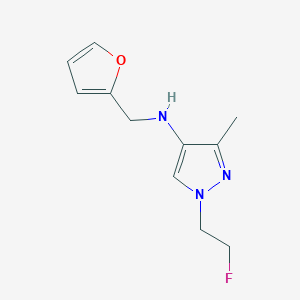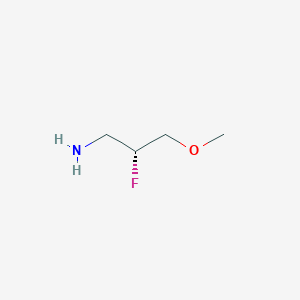![molecular formula C16H14N2O2 B11746863 1-(5-Benzyloxypyrazolo[1,5-a]pyridine-3-yl)ethanone CAS No. 1060724-77-7](/img/structure/B11746863.png)
1-(5-Benzyloxypyrazolo[1,5-a]pyridine-3-yl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(5-Benzyloxypyrazolo[1,5-a]pyridine-3-yl)ethanone is a heterocyclic compound that features a pyrazolo[1,5-a]pyridine core with a benzyloxy substituent at the 5-position and an ethanone group at the 3-position
Preparation Methods
The synthesis of 1-(5-Benzyloxypyrazolo[1,5-a]pyridine-3-yl)ethanone typically involves multi-step organic synthesis. One common route includes the formation of the pyrazolo[1,5-a]pyridine core, followed by the introduction of the benzyloxy group and the ethanone moiety. The reaction conditions often involve the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF). Industrial production methods may involve optimization of these steps to increase yield and purity .
Chemical Reactions Analysis
1-(5-Benzyloxypyrazolo[1,5-a]pyridine-3-yl)ethanone can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride, resulting in the formation of alcohols or other reduced products.
Substitution: Nucleophilic substitution reactions can occur at the benzyloxy group, where nucleophiles like amines or thiols can replace the benzyloxy group, forming new derivatives
Scientific Research Applications
1-(5-Benzyloxypyrazolo[1,5-a]pyridine-3-yl)ethanone has been explored for various scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has potential as a bioactive molecule, with studies investigating its interactions with biological targets.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the field of oncology.
Industry: Its unique structural properties make it a candidate for use in material science, including the development of new materials with specific photophysical properties .
Mechanism of Action
The mechanism of action of 1-(5-Benzyloxypyrazolo[1,5-a]pyridine-3-yl)ethanone involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact pathways and targets depend on the specific application and the structural modifications of the compound .
Comparison with Similar Compounds
1-(5-Benzyloxypyrazolo[1,5-a]pyridine-3-yl)ethanone can be compared to other pyrazolo[1,5-a]pyridine derivatives, such as:
Pyrazolo[1,5-a]pyrimidine: Known for its anticancer potential and enzymatic inhibitory activity.
Pyrazolo[3,4-b]pyridine: Used in biomedical applications due to its structural similarity to purine bases.
Pyrazolo[5,1-c]triazine: Explored for its pharmaceutical properties, including antitrypanosomal activity .
Properties
CAS No. |
1060724-77-7 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1-(5-phenylmethoxypyrazolo[1,5-a]pyridin-3-yl)ethanone |
InChI |
InChI=1S/C16H14N2O2/c1-12(19)15-10-17-18-8-7-14(9-16(15)18)20-11-13-5-3-2-4-6-13/h2-10H,11H2,1H3 |
InChI Key |
LDGQRONYTVTJIG-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1=C2C=C(C=CN2N=C1)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-Methyl-4-(2-methylpropyl)phenyl]boronic acid](/img/structure/B11746783.png)
![1-methyl-N-{[1-methyl-5-(trifluoromethyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11746788.png)
![[(1-ethyl-1H-pyrazol-5-yl)methyl][(1-methyl-1H-pyrrol-2-yl)methyl]amine](/img/structure/B11746791.png)
![N-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-yl)methyl]-3-methoxy-1-methyl-1H-pyrazol-4-amine](/img/structure/B11746801.png)



![1-(2-fluoroethyl)-N-[(1-propyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11746821.png)

![[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11746836.png)


![{[1-(butan-2-yl)-1H-pyrazol-5-yl]methyl}[2-(diethylamino)ethyl]amine](/img/structure/B11746853.png)
![1-(butan-2-yl)-N-[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B11746868.png)
